d-Desthiobiotin
d-Desthiobiotin
(4R,5S)-dethiobiotin is the (4R,5S)-isomer of dethiobiotin. It is a conjugate acid of a (4R,5S)-dethiobiotin(1-). It is an enantiomer of a (4S,5R)-dethiobiotin.
Dethiobiotin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Dethiobiotin is a natural product found in Scaphyglottis livida with data available.
Dethiobiotin is a metabolite found in or produced by Saccharomyces cerevisiae.
Dethiobiotin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Dethiobiotin is a natural product found in Scaphyglottis livida with data available.
Dethiobiotin is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
636-20-4
VCID:
VC0137886
InChI:
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1
SMILES:
CC1C(NC(=O)N1)CCCCCC(=O)O
Molecular Formula:
C10H18N2O3
Molecular Weight:
214.26 g/mol
d-Desthiobiotin
CAS No.: 636-20-4
Cat. No.: VC0137886
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (4R,5S)-dethiobiotin is the (4R,5S)-isomer of dethiobiotin. It is a conjugate acid of a (4R,5S)-dethiobiotin(1-). It is an enantiomer of a (4S,5R)-dethiobiotin. Dethiobiotin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Dethiobiotin is a natural product found in Scaphyglottis livida with data available. Dethiobiotin is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 636-20-4 |
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid |
| Standard InChI | InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 |
| Standard InChI Key | AUTOLBMXDDTRRT-JGVFFNPUSA-N |
| Isomeric SMILES | C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O |
| SMILES | CC1C(NC(=O)N1)CCCCCC(=O)O |
| Canonical SMILES | CC1C(NC(=O)N1)CCCCCC(=O)O |
| Melting Point | 157 °C |
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